molecular formula C10H10Cl2N2O2 B11948668 1,3-Dichloro-2-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene CAS No. 18699-07-5

1,3-Dichloro-2-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene

Cat. No.: B11948668
CAS No.: 18699-07-5
M. Wt: 261.10 g/mol
InChI Key: QEFWUVHKCIDGQW-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene is a complex organic compound with the molecular formula C11H12Cl2N2O2. This compound is characterized by the presence of dichloro groups and a unique amino-oxycarbonyl structure, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-2-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene typically involves multiple steps, starting with the chlorination of benzene derivatives The reaction conditions often require controlled temperatures and the use of catalysts to ensure the selective chlorination at the desired positions on the benzene ring

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, followed by purification steps to isolate the desired product. The use of advanced separation techniques, such as chromatography, ensures the purity and quality of the final compound. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is often necessary to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the chlorine atoms or other functional groups are replaced by different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated benzoic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

1,3-Dichloro-2-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.

    Industry: It is utilized in the production of specialty chemicals and materials, where its specific properties are advantageous.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene involves its interaction with molecular targets and pathways within biological systems. The compound’s dichloro groups and amino-oxycarbonyl structure allow it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the context and concentration of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dichloro-4-[(1-methylpropylidene)amino]oxycarbonylamino]benzene
  • 1,2-Dichloro-4-[(cyclopentylideneamino)oxycarbonylamino]benzene
  • 1,2-Dichloro-4-[(4-nitrophenyl)sulfonylamino]carbonylamino]benzene

Uniqueness

1,3-Dichloro-2-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene stands out due to its specific substitution pattern and functional groups, which confer unique chemical and biological properties

Properties

CAS No.

18699-07-5

Molecular Formula

C10H10Cl2N2O2

Molecular Weight

261.10 g/mol

IUPAC Name

(propan-2-ylideneamino) N-(2,6-dichlorophenyl)carbamate

InChI

InChI=1S/C10H10Cl2N2O2/c1-6(2)14-16-10(15)13-9-7(11)4-3-5-8(9)12/h3-5H,1-2H3,(H,13,15)

InChI Key

QEFWUVHKCIDGQW-UHFFFAOYSA-N

Canonical SMILES

CC(=NOC(=O)NC1=C(C=CC=C1Cl)Cl)C

Origin of Product

United States

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